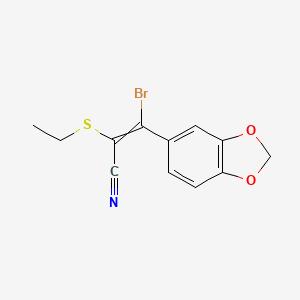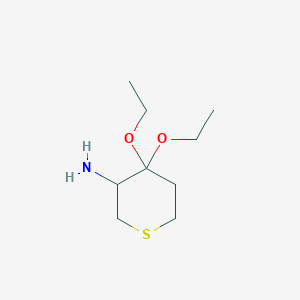![molecular formula C21H23NOS B15170475 Piperidine, 3-phenyl-1-[[1-(phenylthio)cyclopropyl]carbonyl]- CAS No. 872992-42-2](/img/structure/B15170475.png)
Piperidine, 3-phenyl-1-[[1-(phenylthio)cyclopropyl]carbonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 3-phenyl-1-[[1-(phenylthio)cyclopropyl]carbonyl]- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products. The compound features a piperidine ring substituted with a phenyl group and a cyclopropyl group bearing a phenylthio substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves multi-step processes that include cyclization, hydrogenation, and functional group transformations. One common method for synthesizing piperidine derivatives is the [3+3] cycloaddition, which involves the reaction of a 1,3-dipole with a dipolarophile to form the piperidine ring
Industrial Production Methods
Industrial production of piperidine derivatives typically involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production. The specific conditions for the synthesis of Piperidine, 3-phenyl-1-[[1-(phenylthio)cyclopropyl]carbonyl]- would need to be optimized to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Piperidine derivatives can undergo a variety of chemical reactions, including:
Oxidation: Piperidine derivatives can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert piperidinones back to piperidines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of piperidine derivatives typically yields piperidinones, while reduction reactions can regenerate the original piperidine compound.
Aplicaciones Científicas De Investigación
Piperidine derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as building blocks in the synthesis of complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their pharmacological properties, including analgesic, anti-inflammatory, and antipsychotic effects.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Mecanismo De Acción
The mechanism of action of piperidine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some piperidine derivatives act as cholinesterase inhibitors, which can increase the levels of acetylcholine in the brain and improve cognitive function . The specific molecular targets and pathways involved depend on the structure of the piperidine derivative and its functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with a different electronic structure.
Pyrrolidine: A five-membered ring with one nitrogen atom, structurally similar but smaller than piperidine.
Piperazine: A six-membered ring with two nitrogen atoms, used in various pharmaceuticals.
Uniqueness
Piperidine, 3-phenyl-1-[[1-(phenylthio)cyclopropyl]carbonyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylthio and cyclopropyl groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
872992-42-2 |
|---|---|
Fórmula molecular |
C21H23NOS |
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
(3-phenylpiperidin-1-yl)-(1-phenylsulfanylcyclopropyl)methanone |
InChI |
InChI=1S/C21H23NOS/c23-20(21(13-14-21)24-19-11-5-2-6-12-19)22-15-7-10-18(16-22)17-8-3-1-4-9-17/h1-6,8-9,11-12,18H,7,10,13-16H2 |
Clave InChI |
OZFIQFOWJRHRJW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C(=O)C2(CC2)SC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(4,4-dimethylpentane-1,3-dione)](/img/structure/B15170393.png)
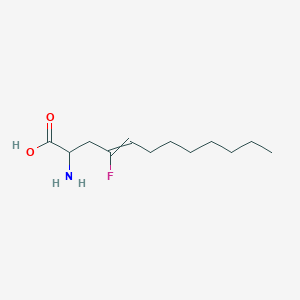
![N-(4-tert-Butylphenyl)-N'-[2-(1H-indol-2-yl)pyridin-3-yl]urea](/img/structure/B15170408.png)
![N,N-Bis[2-(4-aminoanilino)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15170414.png)
![1-[5-(4-Nitrobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B15170422.png)
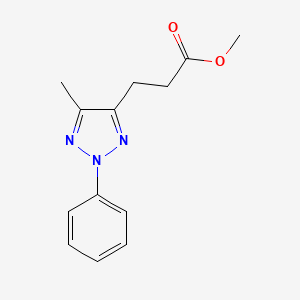
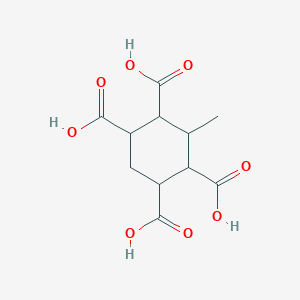
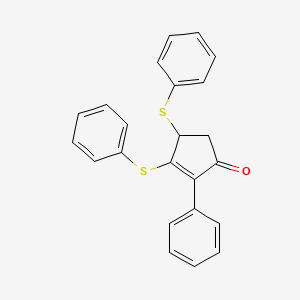
![2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B15170452.png)
![1,1'-Biphenyl, 4'-chloro-3'-methyl-2-[(2-methylphenoxy)methyl]-](/img/structure/B15170455.png)
![3-Cyclohexyl-6-methyl-5-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B15170463.png)
![1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B15170472.png)
